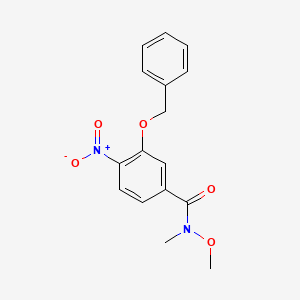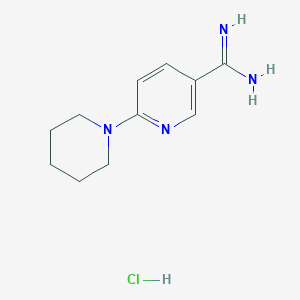
6-(哌啶-1-基)吡啶-3-甲酰胺盐酸盐
描述
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride, also known as PPC, is a versatile and important synthetic organic compound that has been widely used in the scientific research community. PPC is a synthetic compound that has been used in a variety of applications, including synthesis of other compounds, as a catalyst, and as a drug target. PPC has a wide range of applications, from medical research to industrial production.
科学研究应用
代谢和排泄
该化合物已被研究其药代动力学特性,如代谢和排泄。一项特定研究详细阐述了二肽基肽酶 IV 抑制剂在大鼠、狗和人类中的代谢、排泄和药代动力学。研究强调,在狗和人类的尿液中以及大鼠的粪便中回收了大多数给药剂量。该化合物在所有物种中的吸收都很快,循环放射性物质主要由母体药物组成。确定了各种代谢途径,包括羟基化、酰胺水解、N-脱烷基化和由吡啶环断裂产生的异常代谢产物。研究还表明,该化合物通过代谢和肾脏清除共同消除 (Sharma 等人,2012 年)。
降压活性
降压药的评估
对某些降压药的评估,包括一系列双季铵化哌啶和氨基醇的吡啶羧酸酯,突出了它们在大鼠中的降压活性。对狗进行了额外的定性相关性研究。研究表明,β-二甲氨基乙基 N-甲基-α-哌啶羧酸酯二甲溴化物在实验化合物中显示出有希望的结果 (Hudak 等人,1957 年)。
抗菌活性
针对结核分枝杆菌的新型氟喹诺酮
对新型 6,8-二氟-1-烷基-5-氨基-1,4-二氢-4-氧代-7-{4-取代哌嗪-1-基}-喹啉-3-羧酸的研究证明了其对瑞士白化小鼠中结核分枝杆菌 H37Rv 的体内活性。这些化合物显示出与司帕沙星相当的活性,表明它们在抗菌应用中的潜力 (Shindikar 和 Viswanathan,2005 年)。
神经保护和抗癫痫特性
抗惊厥活性
一项研究介绍了一系列 1,3-取代吡咯烷-2,5-二酮衍生物作为潜在的抗惊厥剂。使用小鼠的癫痫急性模型对这些化合物进行了评估,一些化合物显示出比已知的抗癫痫药物更有益的保护指数。该研究还探讨了这些化合物的潜在作用机制及其体外的初步安全性 (Rybka 等人,2017 年)。
其他药理活性
CB1 受体拮抗和去甲肾上腺素流出
对选择性大麻素 CB(1) 受体拮抗剂 SR141716A 的研究揭示了它对大鼠前下丘脑中去甲肾上腺素和血清素 (5-HT) 细胞外浓度的影响。该拮抗剂显着增加了去甲肾上腺素外流而不影响 5-HT 水平,突出了其潜在的药理和治疗作用 (Tzavara 等人,2001 年)。
作用机制
Target of Action
The primary target of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride is the C1s proteinase . This proteinase is a part of the C1 complex, which is involved in the classical complement pathway of the immune system .
Mode of Action
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride acts as a selective, competitive inhibitor of C1s . It interacts with the substrate recognition site of C1s, thereby inhibiting its function .
Biochemical Pathways
The compound’s action affects the classical complement pathway . By inhibiting C1s, it prevents the activation of the C1 complex, which is a crucial step in this pathway . The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.
Result of Action
The inhibition of C1s by 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride results in the suppression of the classical complement pathway . This can potentially modulate immune responses, although the specific molecular and cellular effects are still under investigation.
生化分析
Biochemical Properties
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their activity.
Cellular Effects
The effects of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. The compound’s ability to inhibit enzymes is particularly important, as it can disrupt metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can cause adverse effects, such as toxicity and disruption of normal cellular function.
Metabolic Pathways
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell . The compound can affect the levels of metabolites, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in key metabolic pathways, resulting in the accumulation or depletion of specific metabolites.
Transport and Distribution
The transport and distribution of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of 6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its ability to interact with biomolecules and exert its effects on cellular processes. For example, localization to the nucleus may enable the compound to directly influence gene expression, while localization to the mitochondria may impact cellular metabolism.
属性
IUPAC Name |
6-piperidin-1-ylpyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-10(14-8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUNUAZTUORCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




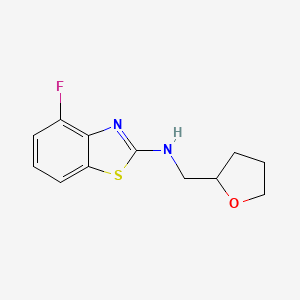

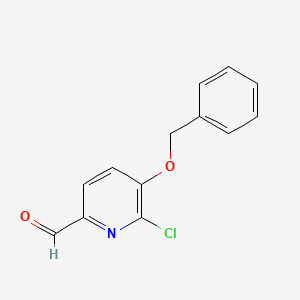
![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)

![5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid](/img/structure/B1440184.png)
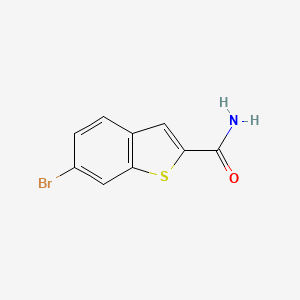
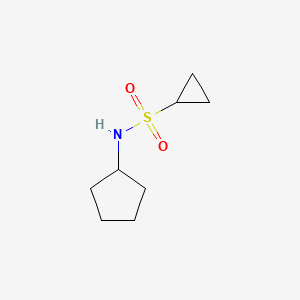
![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)
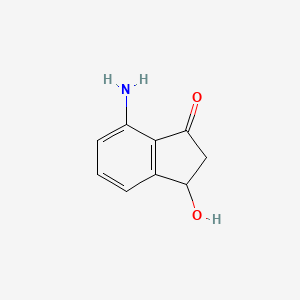
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)
